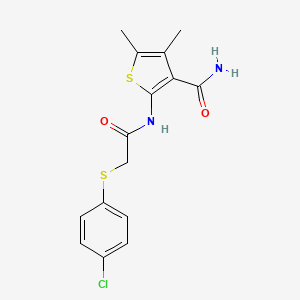

![molecular formula C17H19N5OS2 B2361221 N-(1-(1,2,5-噻二唑-3-基)哌啶-4-基)-2-乙基苯并[d]噻唑-6-甲酰胺 CAS No. 2034303-82-5](/img/structure/B2361221.png)

N-(1-(1,2,5-噻二唑-3-基)哌啶-4-基)-2-乙基苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide” is a chemical compound that has gained significance in scientific research in recent years. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, and more .

Molecular Structure Analysis

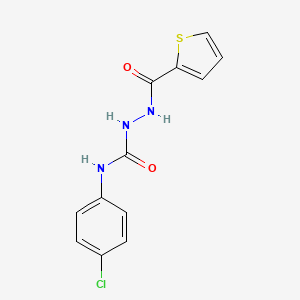

The molecular structure of this compound includes a 1,2,5-thiadiazol-3-yl group attached to a piperidin-4-yl group, and a 2-ethylbenzo[d]thiazole-6-carboxamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .科学研究应用

Anticancer Therapeutics

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities . This compound could potentially be developed into a novel anticancer agent, targeting specific pathways or proteins involved in cancer progression.

Pharmacological Properties

The structural similarity of thiadiazoles to pyrimidine and oxadiazole means that compounds bearing this moiety present a wide range of pharmacological properties. These include antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The compound’s ability to cross cellular membranes due to its liposolubility could be leveraged in the design of new drugs with improved efficacy.

Photovoltaic Materials

Electron-acceptor heterocycles, such as thiadiazoles, find application in photovoltaic materials like dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials . The compound’s structural features could make it a valuable precursor or component in the synthesis of these materials, contributing to the development of more efficient energy solutions.

Heat Shock Protein Inhibitors

Some thiadiazole derivatives have shown the ability to inhibit the activity of heat shock protein 90 (Hsp90), which plays a chaperone role in protein folding . By inhibiting Hsp90, the compound could lead to the degradation of several oncoproteins, offering a therapeutic strategy against cancer.

Chemical Synthesis and Material Science

The compound’s potential for nucleophilic substitution reactions could be explored in chemical synthesis, leading to the creation of new materials with unique properties . Its versatility as a chemical building block could open up new avenues in material science, particularly in the development of novel organic compounds.

作用机制

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

Some 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Action Environment

The influence of the substituent on the compounds’ activity is depicted .

属性

IUPAC Name |

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS2/c1-2-16-20-13-4-3-11(9-14(13)24-16)17(23)19-12-5-7-22(8-6-12)15-10-18-25-21-15/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMMMGQPBXERGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)

![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)

![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)